3-(3-chloropropanamido)-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
3-(3-chloropropanoylamino)-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF2N2O3/c19-8-7-15(24)23-16-11-3-1-2-4-14(11)26-17(16)18(25)22-10-5-6-12(20)13(21)9-10/h1-6,9H,7-8H2,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSMWRRXEOHNAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=C(C=C3)F)F)NC(=O)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloropropanamido)-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Carboxamide Group: The carboxamide group is introduced by reacting the benzofuran derivative with an appropriate amine under conditions that facilitate amide bond formation.
Substitution with Chloropropanamido Group: The chloropropanamido group is introduced through a nucleophilic substitution reaction, where a chloropropanoyl chloride reacts with the amine group of the benzofuran derivative.
Introduction of Difluorophenyl Group: The difluorophenyl group is introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate palladium catalysts and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(3-chloropropanamido)-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzofuran ring or the substituents, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, appropriate solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may result in alcohols or amines.
Scientific Research Applications
3-(3-chloropropanamido)-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-chloropropanamido)-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interaction with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulation of Gene Expression: Affecting the expression of genes involved in various cellular functions.
Comparison with Similar Compounds
N-(3-Chlorophenyl)-3-(3-Chloropropanamido)-1-Benzofuran-2-Carboxamide
- Molecular Formula : C₁₈H₁₄Cl₂N₂O₃
- Key Differences :
- The 3,4-difluorophenyl group in the target compound is replaced with a 3-chlorophenyl substituent.
- Additional chlorine atom in the molecular formula (Cl₂ vs. ClF₂).
- The absence of fluorine could reduce metabolic stability compared to the difluorophenyl analog, as fluorination often enhances resistance to oxidative degradation .
3-Chloro-N-Phenyl-Phthalimide
- Molecular Formula: C₁₄H₈ClNO₂
- Key Differences :
- Core structure is a phthalimide (isoindole-1,3-dione) rather than benzofuran.
- Lacks the carboxamide and chloropropanamido side chains.
- Implications :
Agrochemical Benzamide Derivatives
- Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide): A fungicide with a trifluoromethyl group enhancing hydrophobicity.
- Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide): Combines cyclopropane and furan moieties for pesticidal activity.
- Comparison :
MCHR1 Antagonists with Difluorophenyl Motifs
- Example: FE@SNAP (fluoroethylated MCHR1 antagonist from ).
- Key Similarities: Both compounds incorporate a 3,4-difluorophenyl group, a motif known to enhance receptor binding in neuropharmacology.
- Key Differences :
Data Tables
Table 1: Structural Comparison of Key Compounds
Table 2: Substituent Effects on Properties
| Substituent | Electronic Effect | Lipophilicity (LogP)* | Metabolic Stability |
|---|---|---|---|
| 3,4-Difluorophenyl | Electron-withdrawing | Moderate (~3.5) | High (due to fluorine) |
| 3-Chlorophenyl | Electron-withdrawing | Higher (~3.8) | Moderate |
| Trifluoromethyl (Flutolanil) | Strongly electron-withdrawing | High (~4.2) | High |
*Estimated values based on analogous structures.
Research Implications and Gaps
- The 3,4-difluorophenyl group in the target compound may optimize receptor binding in CNS-targeted therapies, as seen in MCHR1 antagonists .
- The lack of biological data for the target compound highlights a critical research gap.
- Synthetic routes for analogs (e.g., the N-(3-chlorophenyl) variant) should be explored to assess scalability and purity challenges, as emphasized in phthalimide synthesis .
Biological Activity
3-(3-Chloropropanamido)-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H8ClF2N2O2S
- Molecular Weight : 299.72 g/mol
- CAS Number : 2289739-03-1
These properties indicate a complex structure that may contribute to its biological activity.
The compound's mechanism of action is not fully elucidated in the available literature. However, similar compounds in the benzofuran class often exhibit activity through:
- Inhibition of Enzymatic Activity : Many benzofuran derivatives act as enzyme inhibitors, affecting pathways involved in cell proliferation and apoptosis.
- Modulation of Signaling Pathways : Compounds with similar structures have been shown to modulate various cellular signaling pathways, including those associated with cancer and inflammation.
Anticancer Activity
Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance:
- A study demonstrated that benzofuran derivatives can induce apoptosis in cancer cells through caspase activation and mitochondrial pathway involvement .
- Another research highlighted the ability of these compounds to inhibit cell migration and invasion in metastatic cancer models, suggesting potential use as therapeutic agents .
Insecticidal Activity
Research into related compounds has also shown promising insecticidal activity. For example:
- Compounds similar to benzofurans have been evaluated for their effectiveness against mosquito larvae (Aedes aegypti), revealing LC50 values that indicate potent larvicidal effects . This suggests that this compound may possess similar properties.
Case Studies
Several case studies have documented the biological activities of related compounds:
- Study on Benzofuran Derivatives :
- Larvicidal Activity Assessment :
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C13H8ClF2N2O2S |
| Molecular Weight | 299.72 g/mol |
| CAS Number | 2289739-03-1 |
| Anticancer IC50 | 10 - 50 μM |
| Larvicidal LC50 | 28.9 ± 5.6 μM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
